2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide
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Overview
Description
2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide typically involves multiple steps, including the formation of the phenoxy, thiophene, and furan moieties, followed by their coupling to form the final product. Common synthetic routes may include:
Formation of the Phenoxy Group: This can be achieved through the reaction of 2,3-dimethylphenol with an appropriate halide under basic conditions.
Formation of the Thiophene Group: The thiophene ring can be synthesized through the cyclization of a suitable precursor, followed by oxidation to introduce the sulfone group.
Formation of the Furan Group: The furan ring can be synthesized via the cyclization of a suitable precursor.
Coupling Reactions: The final step involves coupling the phenoxy, thiophene, and furan groups under specific conditions to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl group in the propanamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halides, nucleophiles such as amines or alcohols
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carbonyl group may yield amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Participating in Redox Reactions: Influencing cellular oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)acetamide
- 2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)butanamide
Uniqueness
The uniqueness of 2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)propanamide lies in its specific combination of aromatic and heterocyclic structures, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H25NO5S |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C20H25NO5S/c1-14-6-4-8-19(15(14)2)26-16(3)20(22)21(12-18-7-5-10-25-18)17-9-11-27(23,24)13-17/h4-8,10,16-17H,9,11-13H2,1-3H3 |
InChI Key |
MCZCKWQHPWVGRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3)C |
Origin of Product |
United States |
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